4-tert-butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
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Overview
Description
4-tert-butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core benzene ring structure. The process includes:
Alkylation: Introduction of tert-butyl and propan-2-yl groups to the benzene ring.
Methoxylation: Addition of a methoxy group to the benzene ring.
Sulfonation: Introduction of the sulfonate group to the benzene ring.
Each step requires specific reagents and conditions to ensure the desired functional groups are correctly attached to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions to maximize yield and purity. The process would be optimized for cost-effectiveness and efficiency, often using catalysts to speed up the reactions and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-tert-butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products
Properties
IUPAC Name |
(4-tert-butylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4S/c1-14(2)18-13-20(19(24-7)12-15(18)3)26(22,23)25-17-10-8-16(9-11-17)21(4,5)6/h8-14H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRICYRJRERBNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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